Fmoc-Trp-OSu
Overview
Description
Fmoc-Trp-OSu: is a compound used in organic synthesis, particularly in the field of peptide synthesis. It is a derivative of tryptophan, an essential amino acid, and is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is a base-labile protecting group commonly used to protect amines during peptide synthesis. The compound also contains an N-hydroxysuccinimide (OSu) ester, which facilitates the coupling of the protected amino acid to other molecules.
Mechanism of Action
Target of Action
The primary target of Fmoc-Trp-OSu is the amine group of amino acids . The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride .
Mode of Action
The this compound compound interacts with its target, the amine group, through a mechanism involving the attack of the nucleophilic amine to the highly reactive 9-fluorenylmethyl chloroformate . As chloride is the leaving group, the reaction liberates hydrochloric acid which is neutralized by the base . This process results in the formation of a carbamate with the amine .
Biochemical Pathways
The this compound compound affects the biochemical pathways involved in peptide synthesis . The use of Fmoc as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) is very widespread .
Pharmacokinetics
The pharmacokinetics of this compound are primarily determined by its chemical properties and its role in peptide synthesis. The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This process influences the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
The result of the action of this compound is the protection of the amine group during peptide synthesis . This allows for the controlled addition of amino acids in the desired sequence during peptide synthesis . After the peptide chain has been assembled, the Fmoc group can be removed, revealing the amine group .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a base and the temperature . The Fmoc group is sensitive to moisture and heat , and its removal is facilitated by the presence of a base . Therefore, the action, efficacy, and stability of this compound are dependent on the conditions under which peptide synthesis is carried out .
Biochemical Analysis
Biochemical Properties
Fmoc-Trp-OSu plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules. The Fmoc group is introduced to the amino terminus of peptides through a reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). This interaction is essential for protecting the amino group during peptide synthesis, preventing unwanted side reactions . The Fmoc group is removed by treatment with a base, such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in peptide synthesis can impact the production of bioactive peptides, which in turn can affect cell function. For example, peptides synthesized using this compound can be used to study the effects of specific peptide sequences on cell signaling pathways and gene expression . Additionally, the hydrophobicity and aromaticity of the Fmoc group can promote the association of building blocks, influencing cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules during peptide synthesis. The Fmoc group is introduced to the amino terminus of peptides through a nucleophilic attack by the amine group on the highly reactive 9-fluorenylmethyl chloroformate or Fmoc-OSu . This reaction forms a stable carbamate linkage, protecting the amino group from unwanted side reactions. The Fmoc group is then removed by treatment with a base, such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. This compound is generally stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and pH . Over time, the compound may degrade, leading to changes in its effectiveness in peptide synthesis. Long-term effects on cellular function have been observed in in vitro and in vivo studies, with some studies reporting changes in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and effective in peptide synthesis. At high doses, toxic or adverse effects may be observed. These effects can include changes in cellular metabolism, gene expression, and cell signaling pathways . Threshold effects have also been reported, with certain dosages required to achieve specific biochemical outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to peptide synthesis. The compound interacts with enzymes and cofactors that facilitate the formation of peptide bonds. For example, this compound can be used to introduce fluorinated groups into peptides, enhancing their biophysical properties . The compound’s role in metabolic pathways can also affect metabolic flux and metabolite levels, influencing cellular processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors in its effectiveness. The compound is transported into cells through specific transporters and binding proteins. Once inside the cell, this compound can localize to specific cellular compartments, where it exerts its effects on peptide synthesis . The distribution of the compound within tissues can also affect its overall effectiveness and impact on cellular processes .
Subcellular Localization
This compound’s subcellular localization can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the endoplasmic reticulum, where it participates in peptide synthesis . The subcellular localization of the compound can also affect its interactions with other biomolecules and its overall effectiveness in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-Trp-OSu typically involves the reaction of Fmoc-protected tryptophan with N-hydroxysuccinimide (OSu) in the presence of a coupling agent. One common method is to react Fmoc-Trp with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in an organic solvent like dichloromethane. The reaction proceeds under mild conditions and yields this compound as the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Trp-OSu undergoes several types of chemical reactions, including:
Substitution Reactions: The OSu ester group is highly reactive and can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF), to expose the free amine group of tryptophan
Common Reagents and Conditions:
Substitution Reactions: Common reagents include primary and secondary amines, which react with the OSu ester to form amide bonds. The reaction is typically carried out in an organic solvent like dichloromethane or DMF.
Deprotection Reactions: Piperidine in DMF is the most commonly used reagent for Fmoc deprotection. .
Major Products Formed:
Substitution Reactions: The major products are peptides or peptide derivatives, depending on the nucleophile used.
Deprotection Reactions: The major product is the free amine of tryptophan, along with the byproduct dibenzofulvene
Scientific Research Applications
Chemistry: Fmoc-Trp-OSu is widely used in solid-phase peptide synthesis (SPPS) to introduce tryptophan residues into peptides. It is also used in the synthesis of complex organic molecules and as a building block in combinatorial chemistry .
Biology: In biological research, this compound is used to synthesize peptide-based probes and inhibitors. These compounds are used to study protein-protein interactions, enzyme activity, and cellular signaling pathways .
Medicine: this compound is used in the development of peptide-based therapeutics. Peptides synthesized using this compound can be used as drugs to target specific proteins or receptors in the body, offering potential treatments for various diseases .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic reagents and as a component in the development of new materials .
Comparison with Similar Compounds
Fmoc-Trp-Cl: Another Fmoc-protected tryptophan derivative, where the OSu ester is replaced with a chloride group. It is used in similar applications but has different reactivity and stability.
Fmoc-Trp-N3: An azide derivative of Fmoc-protected tryptophan, used in click chemistry for the synthesis of triazole-linked peptides.
Fmoc-Trp-OBt: A benzotriazole ester derivative, used as an alternative to Fmoc-Trp-OSu in peptide synthesis
Uniqueness: this compound is unique due to its highly reactive OSu ester group, which facilitates efficient peptide bond formation. It offers advantages in terms of reaction rate and yield compared to other Fmoc-protected tryptophan derivatives .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N3O6/c34-27-13-14-28(35)33(27)39-29(36)26(15-18-16-31-25-12-6-5-7-19(18)25)32-30(37)38-17-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,16,24,26,31H,13-15,17H2,(H,32,37)/t26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQYTEPUEUNBOM-SANMLTNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679810 | |
Record name | 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tryptophanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84771-20-0 | |
Record name | 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tryptophanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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